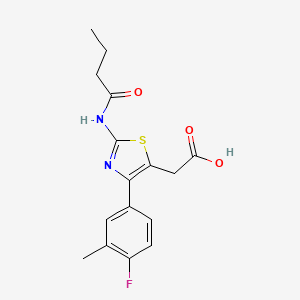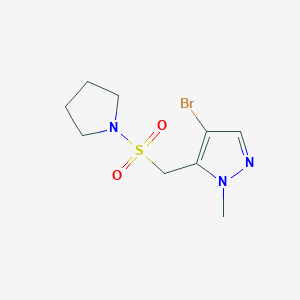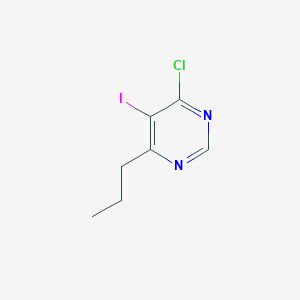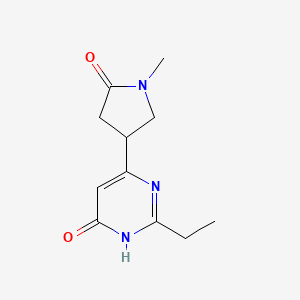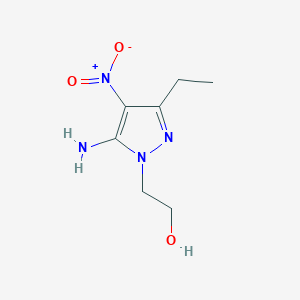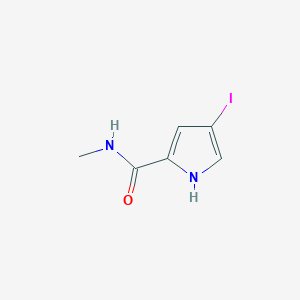
4-Iodo-N-methyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-N-metil-1H-pirrol-2-carboxamida es un compuesto químico con la fórmula molecular C6H6IN2O. Es un derivado del pirrol, un heterociclo aromático de cinco miembros que contiene un átomo de nitrógeno. La presencia de un átomo de yodo en la posición 4 y un grupo metilo en el átomo de nitrógeno hace que este compuesto sea único y de interés en varios campos científicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4-Iodo-N-metil-1H-pirrol-2-carboxamida generalmente implica la yodación de N-metil-1H-pirrol-2-carboxamida. Un método común incluye la reacción de N-metil-1H-pirrol-2-carboxamida con yodo y un agente oxidante adecuado, como el peróxido de hidrógeno o el hipoclorito de sodio, en condiciones controladas para introducir el átomo de yodo en la posición 4.
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar reacciones de yodación a gran escala utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. Las condiciones de reacción, como la temperatura, el solvente y la concentración de reactivos, se optimizan para maximizar la eficiencia y minimizar la formación de subproductos.
Análisis De Reacciones Químicas
Tipos de Reacciones: 4-Iodo-N-metil-1H-pirrol-2-carboxamida puede sufrir varias reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de yodo puede sustituirse con otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reacciones de Oxidación: El compuesto puede oxidarse para formar derivados N-óxido correspondientes.
Reacciones de Reducción: El átomo de yodo puede reducirse a un átomo de hidrógeno utilizando agentes reductores como paladio sobre carbono (Pd/C) e hidrógeno gaseoso.
Reactivos y Condiciones Comunes:
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el carbonato de potasio (K2CO3).
Oxidación: Agentes oxidantes como el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Agentes reductores como Pd/C e hidrógeno gaseoso.
Productos Principales:
Sustitución: Formación de derivados de N-metil-1H-pirrol-2-carboxamida con diferentes sustituyentes en la posición 4.
Oxidación: Formación de derivados N-óxido.
Reducción: Formación de N-metil-1H-pirrol-2-carboxamida.
Aplicaciones Científicas De Investigación
4-Iodo-N-metil-1H-pirrol-2-carboxamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se ha investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado como un posible compuesto principal en el descubrimiento y desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de derivados de pirrol funcionalizados.
Mecanismo De Acción
El mecanismo de acción de 4-Iodo-N-metil-1H-pirrol-2-carboxamida depende de su aplicación específica. En los sistemas biológicos, puede interactuar con varios objetivos moleculares, como enzimas o receptores, a través de sus grupos funcionales de yodo y carboxamida. Estas interacciones pueden modular la actividad de las proteínas diana, lo que lleva a los efectos biológicos deseados. Las vías exactas involucradas pueden variar según el contexto y la aplicación específicos.
Compuestos Similares:
- 4-Iodo-1-metil-1H-pirrol-2-ácido carboxílico
- 4-Iodo-N,N-dimetil-1H-pirrol-2-carboxamida
- Metil 4-iodo-1H-pirrol-2-carboxilato
Comparación: 4-Iodo-N-metil-1H-pirrol-2-carboxamida es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. En comparación con sus análogos, puede exhibir diferentes perfiles de reactividad y actividad biológica, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Comparación Con Compuestos Similares
- 4-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid
- 4-Iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide
- Methyl 4-iodo-1H-pyrrole-2-carboxylate
Comparison: 4-Iodo-N-methyl-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C6H7IN2O |
|---|---|
Peso molecular |
250.04 g/mol |
Nombre IUPAC |
4-iodo-N-methyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C6H7IN2O/c1-8-6(10)5-2-4(7)3-9-5/h2-3,9H,1H3,(H,8,10) |
Clave InChI |
XECWVGLGIBTQIO-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC(=CN1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



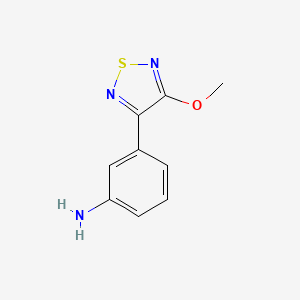
![1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B11795774.png)
